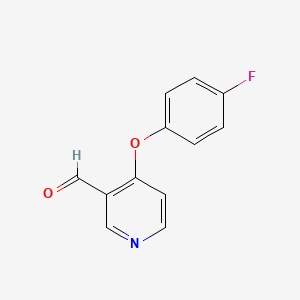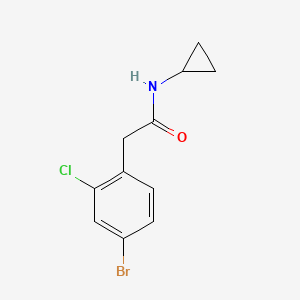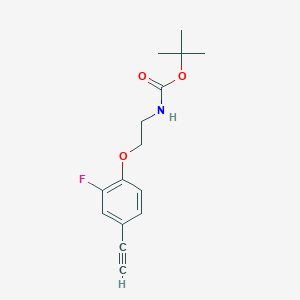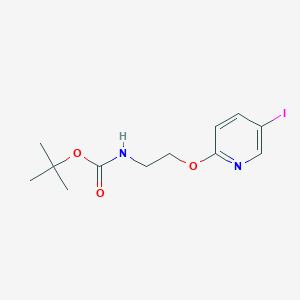
tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-((5-iodopyridin-2-yl)oxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((5-iodopyridin-2-yl)oxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodopyridine moiety makes it a candidate for radiolabeling and imaging studies .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopyridine moiety may play a role in binding to these targets, while the tert-butyl carbamate group could influence the compound’s stability and bioavailability .
類似化合物との比較
- tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-chloropyridin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-fluoropyridin-2-yl)oxy)ethyl)carbamate
Comparison: Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications requiring radiolabeling or specific binding properties .
特性
IUPAC Name |
tert-butyl N-[2-(5-iodopyridin-2-yl)oxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONHVGLRCGRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
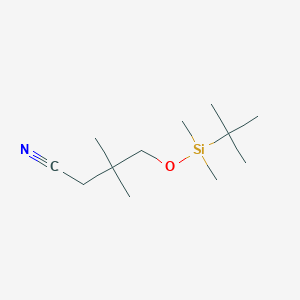
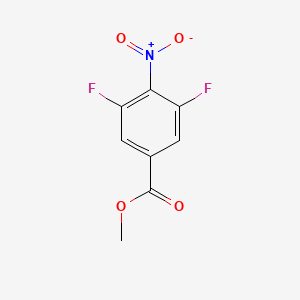
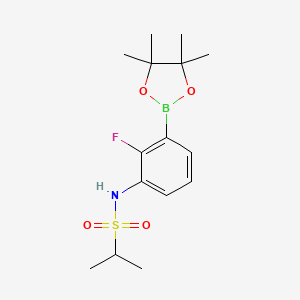
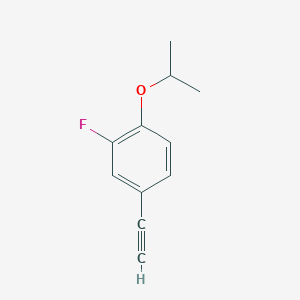
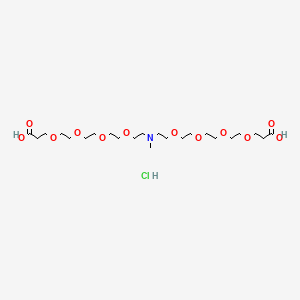
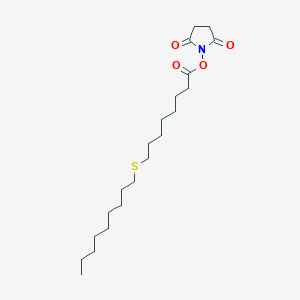
![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)
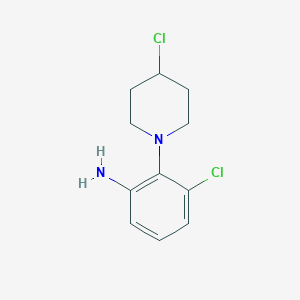
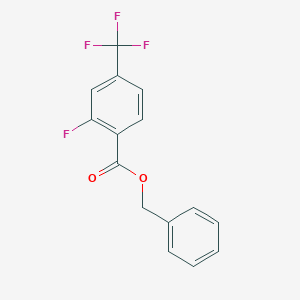
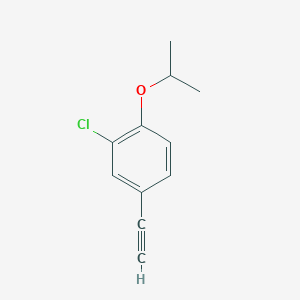
![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)
